[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid
Description
[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]acetic acid (CAS: 1260659-18-4) is a pyrazole derivative featuring a trifluoroethyl group at the 1-position and an acetic acid moiety at the 3-position of the heterocyclic ring. Its molecular formula is C₇H₇F₃N₂O₂, with a molecular weight of 208.14 g/mol and a purity of ≥95% in commercial preparations . The trifluoroethyl substituent enhances lipophilicity and metabolic stability, making this compound a candidate for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
2-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2/c8-7(9,10)4-12-2-1-5(11-12)3-6(13)14/h1-2H,3-4H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFZKRKCIQJNKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1CC(=O)O)CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260659-18-4 | |
| Record name | 2-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid typically involves the reaction of 2,2,2-trifluoroethyl hydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then subjected to further reactions to introduce the acetic acid group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trifluoroethyl group to a simpler ethyl group.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemical Reactions
The compound can undergo several types of chemical reactions:
- Oxidation : Can yield carboxylic acids or ketones.
- Reduction : Can convert the trifluoroethyl group to a simpler ethyl group.
- Substitution : The trifluoroethyl group can be replaced with other functional groups under specific conditions.
Chemistry
In synthetic chemistry, [1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid serves as a valuable building block for synthesizing more complex molecules. Its unique trifluoroethyl group enhances the reactivity and stability of the compounds formed.
Biology
The compound is being investigated for its potential as a biochemical probe or inhibitor in enzymatic studies. Its ability to interact with biological targets makes it a candidate for exploring new therapeutic avenues.
Medicine
Research into its therapeutic potential is ongoing, particularly concerning its efficacy in treating various diseases. The trifluoroethyl group may enhance binding affinity to specific receptors or enzymes, modulating biological pathways effectively.
Industry
In industrial applications, this compound is utilized in developing new materials and chemical processes. Its unique properties make it suitable for applications requiring specific reactivity or stability.
Case Study 1: Enzymatic Inhibition
A study explored the compound's role as an inhibitor in specific enzymatic pathways. The results indicated that the trifluoroethyl moiety significantly increased binding affinity compared to non-fluorinated analogs. This suggests potential applications in drug design targeting enzyme inhibition.
Case Study 2: Material Development
Research has demonstrated the compound's utility in developing novel materials with enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices has shown promising results for applications in coatings and adhesives.
Investigations into the compound's biological activity revealed significant effects on cell proliferation in certain cancer cell lines. This positions this compound as a potential lead compound for further pharmacological studies.
Mechanism of Action
The mechanism of action of [1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution at the Pyrazole Ring
Fluoroethyl vs. Trifluoroethyl Derivatives
- 2-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]acetic acid (CAS: 1429418-69-8): Molecular formula: C₇H₉FN₂O₂, molecular weight: 172.16 g/mol. The reduced fluorine content lowers lipophilicity (clogP ≈ 0.8 vs.
- 2-[1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]acetic acid (CAS: 1260659-37-7):
Trifluoromethyl-Substituted Pyrazoles
- 2-[3-(Trifluoromethyl)-1H-pyrazol-4-yl]acetic Acid (CAS: N/A): Molecular formula: C₆H₅F₃N₂O₂, molecular weight: 194.11 g/mol.
- 2-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic Acid (CAS: 922516-30-1):
Halogenated Derivatives
Iodinated Analogs
- 2-[4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic Acid (CAS: 1795474-96-2):
Key Physical Properties
| Compound | Molecular Weight (g/mol) | logP* | Water Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|---|
| [1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]acetic acid | 208.14 | 1.5 | ~10 | Not reported |
| 2-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]acetic acid | 172.16 | 0.8 | ~50 | Not reported |
| 2-[4-Iodo-1-(trifluoroethyl) analog] | 334.04 | 2.2 | <5 | Not reported |
*Predicted using ChemAxon software.
Biological Activity
[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid is a chemical compound characterized by its unique molecular structure, which includes a trifluoroethyl group attached to a pyrazole ring and an acetic acid moiety. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry.
- Molecular Formula : C₇H₇F₃N₂O₂
- Molecular Weight : 208.14 g/mol
- IUPAC Name : 2-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetic acid
- CAS Number : 1260659-18-4
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoroethyl group enhances the compound's binding affinity, allowing it to modulate various biological pathways. This modulation can lead to therapeutic effects in diseases where these pathways are dysregulated.
Biological Activities
Research indicates that pyrazole derivatives exhibit a range of biological activities:
1. Antitumor Activity
Pyrazole derivatives have been explored for their potential in cancer therapy. They have shown inhibitory effects on various cancer-related targets including BRAF(V600E), EGFR, and Aurora-A kinase. The unique structure of this compound may enhance its efficacy against these targets.
2. Anti-inflammatory Effects
Studies have demonstrated that pyrazole derivatives can exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). This suggests potential applications in treating inflammatory diseases.
3. Antibacterial Activity
Some derivatives have shown significant antibacterial properties, indicating that this compound could be developed as a novel antimicrobial agent.
Case Study 1: Antitumor Activity Assessment
A study evaluated the antitumor potential of various pyrazole derivatives including this compound against human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutics.
Case Study 2: Anti-inflammatory Mechanism
In vitro assays demonstrated that the compound inhibited LPS-induced NO production in macrophages. This suggests a mechanism through which this compound may exert its anti-inflammatory effects.
Data Table: Biological Activities of Pyrazole Derivatives
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
